N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a dimethyl-substituted pyridinone ring, and a tosyl group
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Coupling with the chloro-substituted phenyl ring: This step may involve a nucleophilic substitution reaction where the chloro group acts as a leaving group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-pyridin-1(2H)-yl)acetamide: Lacks the tosyl group.
N-(3-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-benzylpyridin-1(2H)-yl)acetamide: Contains a benzyl group instead of a tosyl group.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-14-8-10-18(11-9-14)31(29,30)22-15(2)12-16(3)26(23(22)28)13-21(27)25-20-7-5-6-19(24)17(20)4/h5-12H,13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORSUPKLGBYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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